molecular formula C17H15NO2S B11831004 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B11831004
M. Wt: 297.4 g/mol
InChI Key: MLFSIQQMJWBIHC-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methylsulfinyl group attached to a phenyl ring, which is further connected to an isoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone structure.

    Introduction of the Methylsulfinyl Group: This step involves the oxidation of a methylthio group to a methylsulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The phenyl ring with the methylsulfinyl group is then coupled to the isoquinolinone core using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The isoquinolinone core can be reduced to its corresponding dihydroisoquinoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenyl-1(2H)-isoquinolinone
  • 3-Benzoyl-4-hydroxy-1(2H)-isoquinolinone
  • 4-Hydroxy-3,4-dihydro-1(2H)-isoquinolinone

Uniqueness

2-Methyl-3-(4-(methylsulfinyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

2-methyl-3-(4-methylsulfinylphenyl)isoquinolin-1-one

InChI

InChI=1S/C17H15NO2S/c1-18-16(12-7-9-14(10-8-12)21(2)20)11-13-5-3-4-6-15(13)17(18)19/h3-11H,1-2H3

InChI Key

MLFSIQQMJWBIHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C3=CC=C(C=C3)S(=O)C

Origin of Product

United States

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